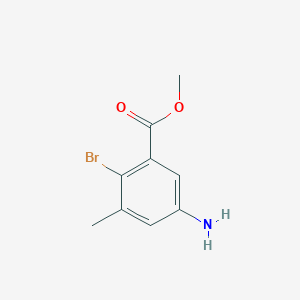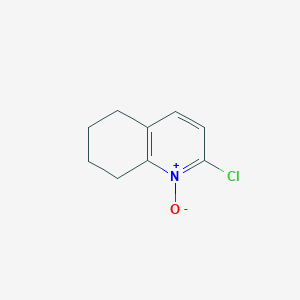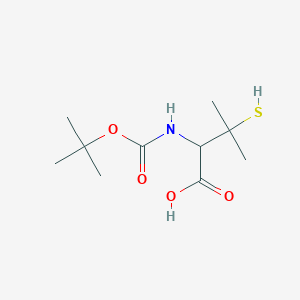
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC is a synthetic peptide substrate used in biochemical assays to monitor protease activity. The compound consists of a sequence of amino acids (alanine and proline) linked to a fluorescent tag, 7-amino-4-methylcoumarin (AMC). When proteases cleave the peptide bond, the AMC is released, producing a fluorescent signal that can be measured.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions. The peptide is then cleaved from the resin and purified.
Attachment of the First Amino Acid: The first amino acid (DL-alanine) is attached to a resin through a linker.
Coupling Reactions: Each subsequent amino acid (DL-alanine, DL-proline, DL-alanine) is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control to ensure purity and activity.
Análisis De Reacciones Químicas
Types of Reactions
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the amino acids is cleaved, releasing the fluorescent AMC.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and elastase are commonly used to cleave the peptide bond.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Major Products Formed
The primary product of the reaction is the free AMC, which emits fluorescence upon cleavage from the peptide. The remaining peptide fragments are also produced but are not typically the focus of the assay.
Aplicaciones Científicas De Investigación
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC is widely used in scientific research for various applications:
Biochemistry: Used to study protease activity and specificity.
Molecular Biology: Employed in assays to monitor protease activity in cell lysates and tissue extracts.
Medicine: Utilized in diagnostic assays to detect protease-related diseases.
Industry: Applied in quality control processes to ensure the activity of protease enzymes in commercial products.
Mecanismo De Acción
The mechanism of action of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC involves the cleavage of the peptide bond by proteases. The protease recognizes the peptide sequence and catalyzes the hydrolysis of the bond, releasing the AMC. The free AMC emits fluorescence, which can be measured to quantify protease activity.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Pro-Ala-Leu-AMC: Another peptide substrate used to monitor protease activity.
Ala-AMC: A simpler substrate consisting of a single alanine residue linked to AMC.
Uniqueness
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC is unique due to its specific amino acid sequence, which provides a distinct substrate for proteases. This specificity allows for the selective measurement of certain protease activities, making it valuable in research and diagnostic applications.
Propiedades
Fórmula molecular |
C26H33N5O7 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)30-24(35)15(3)28-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H,27,32)(H,28,36)(H,29,34)(H,30,35) |
Clave InChI |
LJRRZGJQRVCKSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)



![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)


![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)

![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

